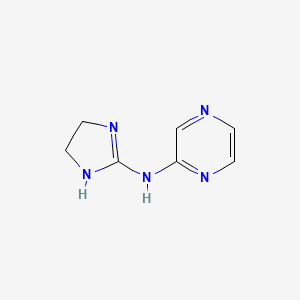![molecular formula C5H6N6S B14695484 [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide CAS No. 32827-09-1](/img/structure/B14695484.png)
[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide is a chemical compound with the molecular formula C5H7N5S It is a derivative of triazine, a class of nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-(methylsulfanyl)-1,3,5-triazine with cyanamide in the presence of a suitable catalyst . The reaction is typically carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino and cyanamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines .
Medicine
The compound’s potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific molecular pathways involved in cancer and other diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Wirkmechanismus
The mechanism of action of [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis through the inhibition of key signaling pathways . The compound’s ability to interfere with DNA synthesis and repair mechanisms contributes to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
What sets [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
32827-09-1 |
|---|---|
Molekularformel |
C5H6N6S |
Molekulargewicht |
182.21 g/mol |
IUPAC-Name |
(4-amino-6-methylsulfanyl-1,3,5-triazin-2-yl)cyanamide |
InChI |
InChI=1S/C5H6N6S/c1-12-5-10-3(7)9-4(11-5)8-2-6/h1H3,(H3,7,8,9,10,11) |
InChI-Schlüssel |
XEWAMINSYWZTPL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC(=N1)NC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


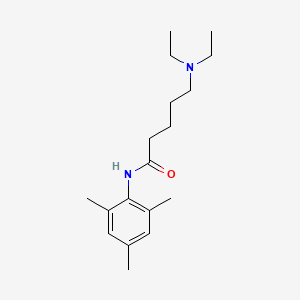
methanone](/img/structure/B14695403.png)
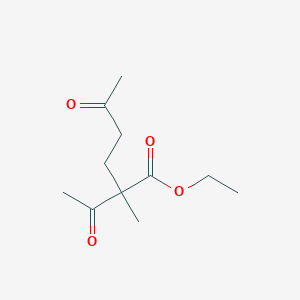
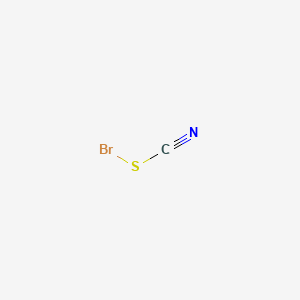

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)

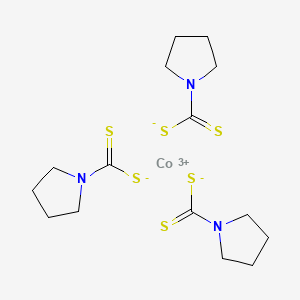
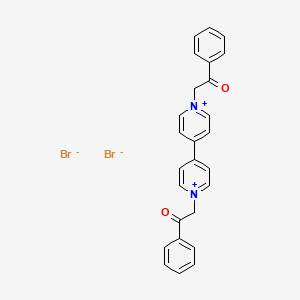

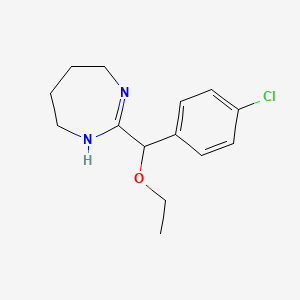
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
